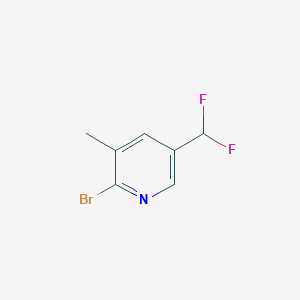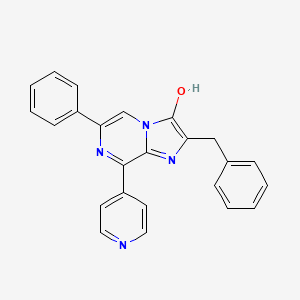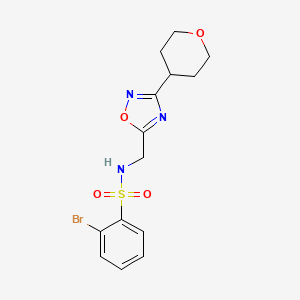
2-Bromo-5-(difluoromethyl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-5-(difluoromethyl)-3-methylpyridine is a chemical compound. It appears as a light-yellow to yellow powder or crystals .
Synthesis Analysis
While there isn’t a direct synthesis method available for this compound, a related compound, 2-bromo-5-fluorobenzotrifluoride, has a documented synthesis method . This method involves a bromination reaction using trifluorotoluene, sulfuric acid, potassium bromide, cuprous bromide, and a catalyst. The obtained 2-bromobenzotrifluoride is then subjected to a fluorination reaction with DMSO solvent, potassium fluoride, and KCoF4 .Molecular Structure Analysis
The empirical formula of this compound is C6H4BrF2N . Its molecular weight is 208.00 .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 25-30 °C . It has a molecular weight of 208 .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
- Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize a series of novel pyridine derivatives, including those involving 5-bromo-2-methylpyridin-3-amine. These compounds demonstrate potential as chiral dopants for liquid crystals and exhibit various biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Role in Neural Stem Cell Differentiation
- Bromodeoxyuridine (BrdU), a halogenated nucleotide similar in structure to bromopyridines, has been shown to influence neural stem cell differentiation. In vitro exposure to BrdU can cause these cells to lose stem cell markers and undergo glial differentiation. This effect is accompanied by a reduction in DNA methyltransferases and global DNA CpG methylation (Schneider & d’Adda di Fagagna, 2012).
Radiosynthesis Applications
- The synthesis of 2-amino-5-[18F]fluoropyridines has been achieved through palladium-catalyzed reactions involving 2-bromo-5-[18F]fluoropyridine. This process demonstrates the potential of bromopyridines in the development of novel radiolabeled compounds for medical imaging and diagnostic purposes (Pauton et al., 2019).
Electrocatalytic Carboxylation in Ionic Liquid
- The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been studied, showcasing a novel electrochemical procedure for synthesizing aminonicotinic acid, an important chemical intermediate. This study highlights the potential of bromopyridines in green chemistry and sustainable chemical synthesis (Feng et al., 2010).
Investigation of Noncovalent Supramolecular Complexes
- Research on the reaction between different pyridines and chiral BINAP palladium(II) and platinum(II) complexes suggests that bromopyridines can play a significant role in the formation of noncovalent supramolecular complexes. This has implications for understanding the dynamics of complex molecular structures in chemistry (Fuss et al., 1999).
properties
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXUCXEHUXQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2412973.png)
![9-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2412975.png)
![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2412976.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2412977.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2412979.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2412981.png)

![3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B2412985.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)

![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)